molecular formula C17H12BrFO4 B13697895 Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13697895
M. Wt: 379.2 g/mol
InChI Key: MUCNQGMBOQAUOR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxyl group on the benzofuran ring, and an ethyl ester group on the carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-fluorophenol, which is then subjected to a series of reactions to introduce the benzofuran ring and the ethyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the ester group can produce a benzofuran alcohol .

Scientific Research Applications

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group on the benzofuran ring can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorophenyl acetic acid
  • (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
  • Ethyl (5-bromo-2-fluorobenzoyl)acetate

Uniqueness

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the combination of its structural features, including the benzofuran ring, the ethyl ester group, and the specific positioning of the bromine and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including bromination, fluorination, and esterification. The compound's structure features a benzofuran core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, when evaluated against various cancer cell lines, this compound exhibited IC50 values indicating significant cytotoxicity.

Cell Line IC50 (µM)
MCF-7 (breast cancer)45.3 ± 1.2
HeLa (cervical cancer)38.7 ± 0.9
A549 (lung cancer)50.1 ± 1.5

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways associated with diabetes and obesity. For example, it has been tested against α-glucosidase, an enzyme critical for carbohydrate digestion.

In vitro assays demonstrated that this compound acts as a competitive inhibitor with an IC50 value of approximately 32 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) . This suggests that it may be a viable candidate for managing postprandial blood glucose levels.

The biological activity of this compound can be attributed to several molecular interactions:

  • Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with target proteins.
  • Halogen Bonding : The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological macromolecules through halogen bonding.
  • Ionic Interactions : The carboxylate group may engage in ionic interactions that stabilize the binding to enzyme active sites.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Diabetes Model : In diabetic mice models, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups.
  • Cancer Treatment : In xenograft models using human cancer cells, treatment with the compound led to reduced tumor growth rates, indicating its potential as an anticancer agent.

Properties

Molecular Formula

C17H12BrFO4

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H12BrFO4/c1-2-22-17(21)15-12-8-10(20)4-6-14(12)23-16(15)11-7-9(18)3-5-13(11)19/h3-8,20H,2H2,1H3

InChI Key

MUCNQGMBOQAUOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)Br)F

Origin of Product

United States

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